7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys

概要

説明

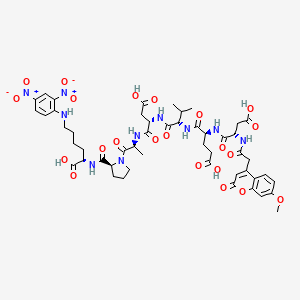

Mca-DEVDAP-K(Dnp)-OHは、主に生化学研究で使用される合成ペプチド基質です。これは、アポトーシス(プログラムされた細胞死)の過程において重要な役割を果たす酵素であるカスパーゼ-3の蛍光基質となるように設計されています。この化合物は、一端に7-メトキシクマリン-4-イル(Mca)基、もう一端に2,4-ジニトロフェニル(Dnp)基を持つアミノ酸配列で構成されており、蛍光測定による酵素活性の検出を可能にします .

準備方法

合成経路と反応条件

Mca-DEVDAP-K(Dnp)-OHの合成には、ペプチドの製造に一般的に使用される方法である固相ペプチド合成(SPPS)が関与します。このプロセスは、最初のアミノ酸を固体樹脂に結合させることから始まり、次に保護されたアミノ酸を順次添加します。各アミノ酸は、N,N'-ジイソプロピルカルボジイミド(DIC)やヒドロキシベンゾトリアゾール(HOBt)などの試薬を使用して、成長中のペプチド鎖に結合します。ペプチド鎖が完全に組み立てられた後、保護基が除去され、ペプチドは樹脂から切断されます .

工業生産方法

Mca-DEVDAP-K(Dnp)-OHの特定の工業生産方法は広く文書化されていませんが、ペプチドの大規模合成の一般的な原理が適用されます。これには、自動ペプチド合成装置の使用、精製のための高速液体クロマトグラフィー(HPLC)、および最終製品を乾燥するための凍結乾燥が含まれます .

化学反応解析

反応の種類

Mca-DEVDAP-K(Dnp)-OHは、主に酵素的切断反応を起こします。カスパーゼ-3は、ペプチド内のDEVD配列を認識し、それを切断することにより、Mca基とDnp基を分離します。この切断により蛍光が増加し、これを測定することでカスパーゼ-3の活性を測定することができます .

一般的な試薬と条件

Mca-DEVDAP-K(Dnp)-OHの酵素的切断は、通常、生理的条件下、pH約7.4、温度37°Cで行われます。これらの反応で使用される一般的な試薬には、リン酸緩衝生理食塩水(PBS)などの緩衝液、および酵素活性を維持するためのジチオスレイトール(DTT)などの還元剤が含まれます .

主な生成物

Mca-DEVDAP-K(Dnp)-OHの酵素的切断の主な生成物は、分離されたMca基とDnp基、および残りのペプチド断片です。Mca基の放出による蛍光増加は、反応の進行を示す主要な指標です .

科学研究への応用

Mca-DEVDAP-K(Dnp)-OHは、アポトーシスとカスパーゼ-3の活性を研究するために、科学研究で広く使用されています。その用途には、以下が含まれます。

化学反応の分析

Types of Reactions

Mca-DEVDAP-K(Dnp)-OH primarily undergoes enzymatic cleavage reactions. Caspase-3 recognizes the DEVD sequence within the peptide and cleaves it, resulting in the separation of the Mca and Dnp groups. This cleavage leads to an increase in fluorescence, which can be measured to determine caspase-3 activity .

Common Reagents and Conditions

The enzymatic cleavage of Mca-DEVDAP-K(Dnp)-OH typically occurs under physiological conditions, with a pH of around 7.4 and a temperature of 37°C. Common reagents used in these reactions include buffer solutions such as phosphate-buffered saline (PBS) and reducing agents like dithiothreitol (DTT) to maintain enzyme activity .

Major Products

The major products of the enzymatic cleavage of Mca-DEVDAP-K(Dnp)-OH are the separated Mca and Dnp groups, along with the remaining peptide fragments. The increase in fluorescence due to the release of the Mca group is the primary indicator of the reaction’s progress .

科学的研究の応用

Caspase Activity Measurement

7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys serves as a substrate for caspase-3 and similar enzymes. Upon cleavage at the aspartic acid residue (P1 position), it emits fluorescence at 392 nm, allowing for the quantification of caspase activity in various biological samples. This property is crucial for understanding apoptosis mechanisms in cancer research and other diseases where caspase activity is dysregulated .

Protease Specificity Studies

The compound has been used to elucidate the specificity profiles of various proteases. By employing this substrate in assays, researchers can determine optimal cleavage sequences and kinetic parameters for caspases and other related enzymes. This information is vital for developing selective inhibitors that could serve as therapeutic agents .

Fluorogenic Assays Development

The incorporation of this compound in fluorogenic assays enhances sensitivity and specificity. These assays are used extensively in drug discovery to screen for compounds that modulate protease activity, particularly in the context of viral infections and cancer .

Case Study 1: Caspase Inhibition in Cancer Therapy

A study demonstrated that using this substrate allowed researchers to identify potent inhibitors of caspase-3, which are essential for controlling apoptosis in cancer cells. The findings indicated that specific modifications to the substrate could enhance inhibitor efficacy by altering binding affinity .

Case Study 2: Viral Protease Activity

In another investigation focused on SARS-CoV proteases, researchers employed this fluorogenic substrate to optimize peptide substrates for detecting viral enzyme activity. The study highlighted its utility in developing antiviral strategies by targeting the enzymatic pathways critical for viral replication .

作用機序

Mca-DEVDAP-K(Dnp)-OHは、カスパーゼ-3の蛍光基質として機能します。この酵素は、ペプチド内のDEVD配列を認識して結合し、アスパラギン酸残基で切断します。この切断により、Mca基とDnp基が分離され、蛍光が増加します。蛍光強度はカスパーゼ-3の酵素活性に正比例するため、研究者はさまざまなサンプルにおけるこの酵素の活性を定量化することができます .

類似化合物との比較

Mca-DEVDAP-K(Dnp)-OHは、その特定の配列と、Mca基とDnp基の両方の存在によりユニークであり、これにより、カスパーゼ-3活性の感度の高い蛍光ベースの検出が可能になります。類似の化合物には、以下が含まれます。

Mca-YVADAP-K(Dnp)-OH: カスパーゼ-1の基質であり、認識配列(YVAD)は異なりますが、蛍光特性は似ています.

Ac-DEVD-CHO: カスパーゼ-3のアルデヒドベースの阻害剤であり、酵素の活性部位に結合して基質の切断を防ぎます.

これらの化合物は、カスパーゼ活性の研究に使用されるという共通の特徴を共有していますが、特定の用途と標的酵素が異なります。

生物活性

7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys (commonly referred to as MOCAc-Asp-Glu-Val-Asp-Ala-Pro-Lys(Dnp)-NH2) is a synthetic peptide compound that has garnered attention for its potential biological activities. This compound is primarily utilized in biochemical research, particularly as a substrate for proteolytic enzymes such as caspases. Its unique structure combines a methoxycoumarin moiety with a peptide sequence that includes several amino acids and a dinitrophenyl (DNP) group, which enhances its fluorescent properties.

- Molecular Formula : C50H63N11O21

- Molecular Weight : 1154 g/mol

- CAS Number : 189696-20-6

- Purity : ≥98% (HPLC)

- Storage Conditions : -20 °C

Enzyme Substrate

MOCAc-Asp-Glu-Val-Asp-Ala-Pro-Lys(Dnp)-NH2 has been extensively studied as a substrate for caspase-3, an enzyme critical in the apoptotic pathway. The fluorescence quenching properties of the methoxycoumarin group allow for real-time monitoring of enzyme activity. When caspase-3 cleaves the peptide bond at the specific sequence, it results in an increase in fluorescence, enabling researchers to quantify enzyme activity effectively.

Case Studies and Research Findings

-

Caspase Activity Assay :

A study demonstrated that MOCAc-Asp-Glu-Val-Asp-Ala-Pro-Lys(Dnp)-NH2 serves as a reliable substrate for measuring caspase-3 activity in various cell lines undergoing apoptosis. The assay showed a significant increase in fluorescence correlating with caspase activation, indicating its utility in apoptosis research . -

Inhibition Studies :

Research has also focused on the inhibition of caspases using this substrate. Compounds that inhibit caspase activity were tested against MOCAc-Asp-Glu-Val-Asp-Ala-Pro-Lys(Dnp)-NH2, revealing that certain inhibitors could effectively reduce fluorescence, thereby confirming their inhibitory effects on caspases . -

Proteolytic Activity :

The compound has been characterized for its proteolytic activity against various enzymes beyond caspases. Studies indicate that it can be used to assess the activity of prolyl endopeptidase (PEP), which is implicated in neurodegenerative diseases. Inhibitors of PEP were shown to alter the degradation rates of neuropeptides when using this substrate .

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Weight | 1154 g/mol |

| Purity | ≥98% (HPLC) |

| Storage Temperature | -20 °C |

特性

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H62N10O22/c1-24(2)43(57-44(69)31(14-15-39(62)63)54-46(71)33(22-40(64)65)53-38(61)18-26-19-42(68)82-37-21-28(81-4)11-12-29(26)37)48(73)56-34(23-41(66)67)45(70)52-25(3)49(74)58-17-7-9-35(58)47(72)55-32(50(75)76)8-5-6-16-51-30-13-10-27(59(77)78)20-36(30)60(79)80/h10-13,19-21,24-25,31-35,43,51H,5-9,14-18,22-23H2,1-4H3,(H,52,70)(H,53,61)(H,54,71)(H,55,72)(H,56,73)(H,57,69)(H,62,63)(H,64,65)(H,66,67)(H,75,76)/t25-,31-,32-,33-,34-,35-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUVSUDOGAVRQX-AEAFXXELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H62N10O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745558 | |

| Record name | N-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-prolyl-N~6~-(2,4-dinitrophenyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1155.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189696-20-6 | |

| Record name | N-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-prolyl-N~6~-(2,4-dinitrophenyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。